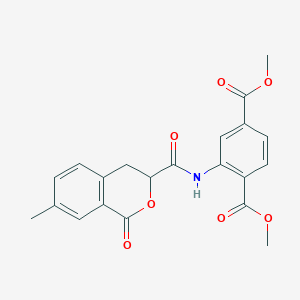
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate, also known as DMIOT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMIOT is a terephthalate derivative that has been synthesized through a multistep reaction process. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Safety
Research has shown that enzymes from microorganisms can transform dimethyl terephthalate (DMT), a key ingredient in the production of polyesters and industrial plastics, into less toxic compounds. For instance, the esterase gene dmtH from Sphingobium sp. C3 can convert DMT to mono-methyl terephthalate (MMT), reducing its toxicity. This transformation is vital for mitigating DMT's environmental impact, showcasing a biological approach to plastic waste management. The study also highlighted DMT's severe toxicity effects, such as inducing reactive oxygen species (ROS) production and reducing lifespan in nematodes, which were not observed with MMT exposure, underscoring the potential environmental benefits of biodegradation processes (Cheng et al., 2020).
Chemical Synthesis and Transformation
Research into the chemical properties and transformations of dimethyl terephthalate has led to insights into its reactivity. For example, the loss of a methyl radical from metastable dimethyl terephthalate molecular ions has been studied, revealing complex cleavage reactions that contribute to the understanding of its chemical behavior under certain conditions. These findings are crucial for applications in mass spectrometry and could inform the development of new materials or analytical methods (Flammang et al., 2007).
Material Science Applications
Dimethyl terephthalate's role in material science, especially in polymerization processes, has been extensively studied. It serves as a monomer in the production of polyesters, where it is transformed into polymers with specific properties. Investigations into crystallization behaviors and the influence of organic salts on poly(ethylene terephthalate) (PET) polymerization have provided valuable insights into optimizing manufacturing processes and developing new materials with desired thermal and mechanical properties (Legras et al., 1986).
Polymer Modification and Functionalization
Studies have also focused on the modification and functionalization of polymers derived from dimethyl terephthalate. For instance, telechelic poly(butylene terephthalate)s have been synthesized using various catalysts, including bismuth compounds, to create polymers with specific end groups. This research is significant for developing new materials with tailored properties for applications in coatings, adhesives, and other specialized uses (Kricheldorf et al., 2005).
Renewable Monomer Synthesis
Efforts to synthesize renewable monomers from dimethyl terephthalate-like compounds have been explored, aiming to reduce dependence on petroleum-based resources. A study described an efficient method to prepare a PET analogue monomer from eugenol, showcasing a sustainable approach to synthesizing diesters for polyester production. This research highlights the potential for renewable resources to play a crucial role in future materials science and engineering (Firdaus et al., 2020).
Propiedades
IUPAC Name |
dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHLFIQUQLNGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)
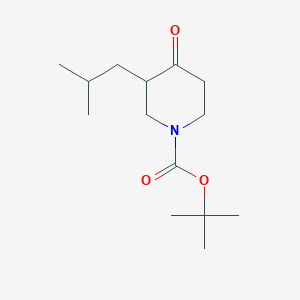
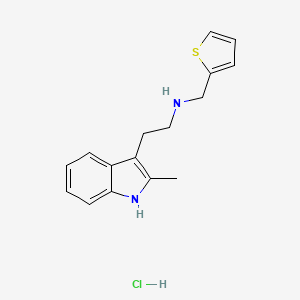


![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)
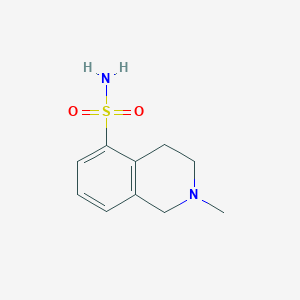



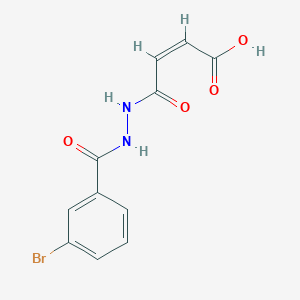
![Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate](/img/structure/B2383047.png)
